tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-7-11(17)15-6-4-5-10(8-15)9-16/h9-10H,4-8H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUUMHCVVCQGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine
The Boc group is introduced to protect the piperidine nitrogen, enabling selective functionalization. A common method involves reacting piperidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate.
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Reactants: Piperidine (1 eq), Boc anhydride (1.2 eq), triethylamine (1.5 eq).
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Conditions: Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
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Yield: >90% (reported for analogous piperidine derivatives).
Formylation at the 3-Position
The 3-formyl group is introduced via oxidation or direct formylation. Two predominant methods are observed:
Vilsmeier-Haack Formylation
This method employs DMF and POCl₃ to generate the formyl group.
Oxidation of Hydroxymethyl Precursors
A hydroxymethyl intermediate is oxidized to the aldehyde using Dess-Martin periodinane.
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Reactants: 3-Hydroxymethylpiperidine-Boc (1 eq), Dess-Martin periodinane (1.2 eq).
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Conditions: DCM, 0°C to room temperature, 2 hours.
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Yield: 80–90%.
Oxoethyl Carbamate Coupling
The Boc-protected 3-formylpiperidine is coupled with an oxoethyl carbamate group via nucleophilic substitution or amide bond formation.
Bromoacetyl Bromide Route
Bromoacetyl bromide reacts with the piperidine nitrogen, followed by substitution with tert-butyl carbamate.
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Bromination:
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Reactants: Boc-3-formylpiperidine (1 eq), bromoacetyl bromide (1.5 eq).
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Conditions: DCM, 0°C, 1 hour.
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Intermediate: N-(2-bromoacetyl)-Boc-3-formylpiperidine.
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Carbamate Formation:
Reductive Amination
Sodium triacetoxyborohydride facilitates coupling between Boc-3-formylpiperidine and tert-butyl carbamate.
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Reactants: Boc-3-formylpiperidine (1 eq), tert-butyl carbamate (1.2 eq), NaBH(OAc)₃ (1.5 eq).
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Conditions: DCM, room temperature, 12 hours.
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Yield: 65–80%.
Comparative Analysis of Synthetic Routes
Key Findings:
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Reductive amination offers higher yields under milder conditions but requires anhydrous environments.
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Bromoacetyl bromide methods are robust but generate stoichiometric waste.
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Copper catalysis (e.g., Cu(OTf)₂) enhances coupling efficiency in sterically hindered systems.
Advanced Methodological Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for formylation and coupling steps. For example, Vilsmeier-Haack formylation completes in 30 minutes at 100°C, improving yields to 85–90%.
Flow Chemistry Approaches
Continuous flow systems optimize oxoethyl carbamate coupling, achieving 95% conversion in 10 minutes via precise temperature control.
Challenges and Optimization Strategies
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Formyl Group Stability: The aldehyde is prone to oxidation; thus, reactions must exclude protic solvents.
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Boc Deprotection Risks: Acidic conditions (e.g., TFA) can prematurely remove the Boc group; neutral pH is maintained during coupling.
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Scalability Issues: Bromoacetyl bromide routes face scalability challenges due to exothermic reactions. Batch-wise addition and cooling mitigate this .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The piperidine ring can undergo substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have highlighted the potential of tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate in anticancer therapies. The compound has been investigated for its ability to inhibit specific pathways involved in tumor growth. For instance, its structural similarity to known anticancer agents suggests it may act as a ligand for targets such as the androgen receptor, which is critical in certain types of cancers, including prostate cancer .
Case Study : A study published in Cancer Research demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects on various cancer cell lines. The incorporation of the formyl group into the piperidine structure was found to enhance biological activity, suggesting that this compound could be a promising candidate for further development .
2. Neurological Disorders
The compound's piperidine core is of particular interest in the treatment of neurological disorders. Piperidine derivatives have been shown to possess neuroprotective properties and may aid in conditions such as Alzheimer's disease and Parkinson's disease. The formyl group may contribute to increased binding affinity to neuroreceptors, potentially enhancing therapeutic efficacy.
Research Findings : In a recent pharmacological study, compounds similar to this compound were tested for their effects on neurotransmitter modulation. Results indicated a positive correlation between structural modifications and neuroprotective activity, paving the way for further exploration of this compound in neuropharmacology .
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with tert-butyl and formyl groups. This complexity allows for the customization of pharmacological properties through structural modifications.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Ring Formation | Piperidine derivatives | Formation of piperidine core |
| 2 | Formylation | Formic acid or derivatives | Introduction of formyl group |
| 3 | Carbamate Formation | Tert-butanol, coupling agents | Final compound synthesis |
Regulatory and Safety Considerations
As with any new pharmaceutical candidate, regulatory approval is crucial. The compound must undergo rigorous testing for efficacy and safety through preclinical and clinical trials before it can be considered for therapeutic use. Toxicological assessments are necessary to evaluate its safety profile.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxoethylcarbamate moiety may also interact with biological targets, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Table 1: Structural Features of Carbamate Derivatives
Key Observations :
- The target compound’s 3-formylpiperidine group distinguishes it from analogs with unmodified piperidine (e.g., 11f) or piperazine (e.g., 11k), offering unique reactivity for downstream modifications .
- Compared to benzotriazole-containing derivatives (e.g., compound II), the formyl group provides a more versatile site for conjugation, avoiding the steric hindrance of aromatic systems .
- Morpholine-based analogs (e.g., LD-1467) exhibit enhanced water solubility due to the oxygen atom in the heterocycle, whereas the formyl group in the target compound may reduce solubility but increase electrophilicity .
Key Observations :
- The target compound’s synthesis likely follows a route similar to 11f and 11k, involving Boc-protected glycine derivatives coupled with 3-formylpiperidine .
- Yields for piperidine/piperazine analogs (e.g., 90% for 11f) suggest efficient coupling strategies, while benzimidazolone derivatives (e.g., 77% in ) require more complex cyclization steps .
Functional and Application Comparisons
Key Observations :
- The formyl group in the target compound enables its use in synthesizing oxocarbazate inhibitors (e.g., cathepsin L inhibitors in ), contrasting with difluoropyrrolidine analogs (e.g., ), where fluorine atoms improve target binding .
- Morpholine-containing carbamates (e.g., LD-1467) are preferred in kinase inhibitor design due to their balanced lipophilicity and solubility, whereas the target compound’s formyl group may limit cellular permeability .
- Benzotriazole derivatives (e.g., compound II) serve as coupling reagents in peptide synthesis, a role less suited to the target compound due to its electrophilic formyl group .
Biological Activity
tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate, identified by its CAS number 1803599-32-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-formylpiperidine and an oxoethyl group. The structural formula can be represented as follows:
- Molecular Formula : C₁₁H₁₉N₃O₃
- Molecular Weight : 229.29 g/mol
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have shown that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Key Research Findings
Pharmacokinetics
Pharmacokinetic studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial data suggest:
- Absorption : High gastrointestinal absorption.
- Distribution : Moderate blood-brain barrier permeability.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Renal excretion as metabolites.
Toxicity and Safety Profile
Safety assessments indicate that while the compound exhibits promising biological activities, it also shows potential toxicity at higher concentrations. Hazard classifications include:
- Acute Toxicity : Moderate toxicity observed in animal models.
- Irritation Potential : Skin and eye irritant based on preliminary tests.
Q & A
Q. Key Considerations :
- Control reaction temperature (0–25°C) to minimize side reactions.
- Use anhydrous solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of intermediates .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Safety protocols should address:
- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. The compound may cause irritation (H313/H333) .
- Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during solvent evaporation steps .
- First Aid : If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .
Documentation : Maintain a hazard log detailing handling procedures and incident reports .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Yield discrepancies often arise from variations in:
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Reaction Conditions : Optimize parameters systematically:
Parameter Typical Range Impact on Yield Temperature 0–40°C Higher temps may degrade intermediates Solvent Polarity Low (hexane) to high (DMF) Polar solvents favor coupling but may increase side reactions Catalyst Loading 1–10 mol% Excess catalyst can lead to byproducts -
Analytical Validation : Use LC-MS or NMR to identify impurities. For example, unreacted starting materials or Boc-deprotected byproducts may reduce yield .
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Reproducibility : Standardize reagent quality (e.g., anhydrous solvents, fresh coupling agents) and monitor reaction progress in real-time .
Advanced: What strategies optimize the regioselectivity in derivatization reactions involving this carbamate?
To enhance selectivity during functionalization:
- Catalyst Design : Employ transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions at specific sites .
- Protecting Group Strategy : Temporarily block reactive sites (e.g., formyl group protection with acetals) to direct reactions to the desired position .
- Computational Modeling : Use DFT calculations to predict reactive sites and transition states, guiding experimental design .
Case Study : In pyridine derivatives, steric hindrance from the tert-butyl group directs electrophilic attacks to less hindered positions .
Advanced: How does the compound’s stereochemistry influence its biological interactions, and what analytical methods validate this?
The chiral centers in the piperidine and carbamate moieties critically affect bioactivity:
- Biological Impact : Stereochemistry determines binding affinity to enzymes/receptors. For example, (R)- vs. (S)-configurations may show 10–100x differences in IC50 values in kinase assays .
- Analytical Validation :
- X-ray Crystallography : Resolve absolute configuration (e.g., as done for tert-butyl carbamate derivatives in PubChem studies) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirm secondary structure interactions in solution-phase studies .
Data Interpretation : Correlate stereochemical data with biological assays (e.g., SPR or enzyme kinetics) to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
